molecular formula C19H18FN3O3S B2808733 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 879138-61-1

3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2808733
CAS RN: 879138-61-1
M. Wt: 387.43
InChI Key: ITMMLHOGNPXSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a thieno[3,2-d]pyrimidine-2,4-dione group, and a fluorophenylmethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been focused on the synthesis and reactions of polynuclear heterocycles, including thienopyrimidines. These compounds, including thieno[2,3-d]pyrimidine derivatives, are synthesized for their biological activities. For example, thienopyrimidine derivatives have shown to act as inhibitors of adenosine kinase, platelet aggregation, and have antileukemia and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Antibacterial Applications

Another significant area of research is the synthesis of substituted thienopyrimidines for antibacterial applications. Various substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, demonstrating the potential of these compounds in combating microbial infections (More, Chandra, Nargund, & Nargund, 2013).

Anticancer and Antitumor Activity

There has been significant interest in the synthesis of thienopyrimidine derivatives for evaluating their anticancer and antitumor activities. Research indicates that these compounds exhibit potent anticancer activity, comparable to known anticancer drugs, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Molecular Structure Analysis

Studies also delve into the molecular structure analysis of thieno[3,2-d]pyrimidine derivatives, exploring their crystal packing, hydrogen bonding, and conformational states. Such analyses provide insights into the chemical behavior and stability of these compounds, which is crucial for their potential applications in drug design and development (Li, Li, Wang, & Zhong, 2007).

Heterocyclic Synthesis

Innovative synthetic approaches to thieno[3,2-d]pyrimidine and related derivatives highlight the compound's versatility in heterocyclic chemistry. These synthetic methodologies pave the way for the development of new drugs and materials with enhanced properties (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)11-23-18(25)17-15(7-10-27-17)22(19(23)26)12-16(24)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMMLHOGNPXSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.